molecular formula C16H10F3N5S B11116183 N2-Cyano-2-[3-cyano-6-phenyl-4-(trifluoromethyl)-2-pyridylthio]acetamidine

N2-Cyano-2-[3-cyano-6-phenyl-4-(trifluoromethyl)-2-pyridylthio]acetamidine

Cat. No.: B11116183
M. Wt: 361.3 g/mol
InChI Key: WMKWAZROBCDPAK-UHFFFAOYSA-N
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Description

(E)-N’-CYANO-2-{[3-CYANO-6-PHENYL-4-(TRIFLUOROMETHYL)PYRIDIN-2-YL]SULFANYL}ETHANIMIDAMIDE is a complex organic compound characterized by its unique structure, which includes a pyridine ring substituted with cyano, phenyl, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N’-CYANO-2-{[3-CYANO-6-PHENYL-4-(TRIFLUOROMETHYL)PYRIDIN-2-YL]SULFANYL}ETHANIMIDAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the pyridine ring, followed by the introduction of cyano, phenyl, and trifluoromethyl groups through various substitution reactions. The final step involves the formation of the ethanimidamide moiety through a reaction with appropriate reagents under controlled conditions.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This involves the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to control reaction parameters precisely. Additionally, purification methods like chromatography and crystallization are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-N’-CYANO-2-{[3-CYANO-6-PHENYL-4-(TRIFLUOROMETHYL)PYRIDIN-2-YL]SULFANYL}ETHANIMIDAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or other reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or other reduced compounds.

Scientific Research Applications

(E)-N’-CYANO-2-{[3-CYANO-6-PHENYL-4-(TRIFLUOROMETHYL)PYRIDIN-2-YL]SULFANYL}ETHANIMIDAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-N’-CYANO-2-{[3-CYANO-6-PHENYL-4-(TRIFLUOROMETHYL)PYRIDIN-2-YL]SULFANYL}ETHANIMIDAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in key cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-N’-CYANO-2-{[3-CYANO-6-PHENYL-4-(TRIFLUOROMETHYL)PYRIDIN-2-YL]SULFANYL}ETHANIMIDAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethyl group, in particular, enhances its stability and lipophilicity, making it a valuable compound for various applications.

Properties

Molecular Formula

C16H10F3N5S

Molecular Weight

361.3 g/mol

IUPAC Name

N'-cyano-2-[3-cyano-6-phenyl-4-(trifluoromethyl)pyridin-2-yl]sulfanylethanimidamide

InChI

InChI=1S/C16H10F3N5S/c17-16(18,19)12-6-13(10-4-2-1-3-5-10)24-15(11(12)7-20)25-8-14(22)23-9-21/h1-6H,8H2,(H2,22,23)

InChI Key

WMKWAZROBCDPAK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=C(C(=C2)C(F)(F)F)C#N)SCC(=NC#N)N

Origin of Product

United States

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